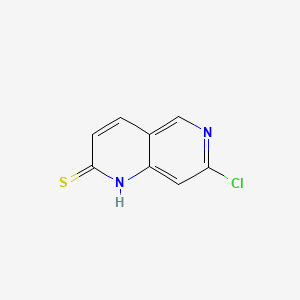

7-Chloro-1,6-naphthyridine-2(1H)-thione

Descripción

Propiedades

Fórmula molecular |

C8H5ClN2S |

|---|---|

Peso molecular |

196.66 g/mol |

Nombre IUPAC |

7-chloro-1H-1,6-naphthyridine-2-thione |

InChI |

InChI=1S/C8H5ClN2S/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12) |

Clave InChI |

ZZDATCZANVTWNW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=S)NC2=CC(=NC=C21)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 7 Chloro 1,6 Naphthyridine 2 1h Thione and Analogues

General Synthetic Strategies for 1,6-Naphthyridine-2(1H)-ones and Thiones

The foundational step in synthesizing 7-chloro-1,6-naphthyridine-2(1H)-thione is the assembly of the bicyclic 1,6-naphthyridine (B1220473) framework. The two most common approaches involve building the second ring onto a pre-existing pyridine (B92270) or pyridone ring. mdpi.comnih.gov

Construction from Preformed Pyridine Rings

A prevalent strategy for assembling the 1,6-naphthyridin-2(1H)-one scaffold begins with a suitably substituted pyridine derivative. mdpi.comnih.gov This approach involves the formation of the second ring (the pyridinone ring) by cyclization of substituents on the initial pyridine ring.

One common method utilizes 4-aminopyridine (B3432731) derivatives bearing a functional group at the 3-position, such as a cyano, carboxylate, or aldehyde group. For instance, the condensation of 4-aminonicotinonitrile (B111998) with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of a 4-amino-substituted 1,6-naphthyridin-2(1H)-one. nih.gov

Another variation of this approach starts with a 4-chloropyridine (B1293800) derivative. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, which introduces the substituent at the N1 position of the final product. Subsequent condensation with a reagent like methyl phenylacetate (B1230308) can then afford the desired 1,6-naphthyridin-2(1H)-one structure. nih.gov

A summary of representative reactions starting from preformed pyridine rings is presented in the table below.

| Starting Pyridine Derivative | Reagents | Product Type |

| 4-Aminonicotinaldehyde | Diethyl malonate, NaOEt | 1,6-Naphthyridin-2(1H)-one |

| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt | 4-Amino-1,6-naphthyridin-2(1H)-one |

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | Amine, Methyl phenylacetate | N1-substituted 1,6-naphthyridin-2(1H)-one |

Construction from Preformed Pyridone Rings

Alternatively, the synthesis of the 1,6-naphthyridine system can commence with a preformed pyridone ring, with the second (pyridine) ring being constructed upon it. mdpi.comnih.gov This method often involves the cyclization of a side chain attached to the pyridone ring.

For example, a pyridone with an appropriate substituent at the 4-position can be used as the starting material. Treatment of a suitable pyridone with reagents like tert-butoxybis(dimethylamino)methane can lead to the formation of the second ring and the desired 1,6-naphthyridin-2(1H)-one. nih.gov

Another notable method within this category involves the treatment of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with a hydrogen halide. This reaction can yield 7-amino-5-halo-substituted 1,6-naphthyridin-2(1H)-ones, demonstrating a route to halogenated derivatives. mdpi.com

Specific Synthesis Routes for 1,6-Naphthyridine-2(1H)-thiones

Once the 1,6-naphthyridin-2(1H)-one scaffold is in hand, the focus shifts to the introduction of the thione functionality. This can be achieved either through direct synthesis or by conversion of the corresponding -one.

One-Pot Condensation Reactions for Thione Formation

Direct synthesis of the 1,6-naphthyridine-2(1H)-thione scaffold can be accomplished through one-pot condensation reactions. A notable example involves the reaction of benzylidene-cyanothioacetamide with a cyclic ketone in the presence of a catalytic amount of piperidine (B6355638). researchgate.netresearchgate.net This reaction proceeds via a multi-step sequence within a single pot to yield the mdpi.comorientjchem.orgnaphthyridine-2(1H)-thione derivative. researchgate.netresearchgate.net This method offers an efficient route to the thione without the need to isolate the corresponding -one intermediate.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like 1,6-naphthyridines. These reactions involve the combination of three or more starting materials in a single synthetic operation to form the final product, which incorporates portions of all the reactants.

While specific MCRs leading directly to this compound are not extensively documented, the general strategy has been applied to the synthesis of various functionalized 1,6-naphthyridine derivatives. For instance, an ABB' type multicomponent coupling reaction involving 4-aminopyridine and cyclic enol ethers, catalyzed by camphorsulfonic acid, has been used to synthesize pyrano- and furano-naphthyridine derivatives. ekb.eg Such strategies highlight the potential for developing novel MCRs for the targeted synthesis of substituted 1,6-naphthyridine-2(1H)-thiones.

Introduction of Halogen Substituents, with Emphasis on Chlorine at Position 7

The introduction of a chlorine atom at the 7-position of the 1,6-naphthyridine ring is a critical step in the synthesis of the target compound. This can be achieved at different stages of the synthetic sequence.

As mentioned earlier, starting with a pre-chlorinated pyridine precursor, such as ethyl 4,6-dichloro-3-pyridinecarboxylate, can directly lead to a 7-chloro-1,6-naphthyridin-2(1H)-one derivative. nih.gov Alternatively, halogenation can be performed on the pre-formed 1,6-naphthyridine ring system. For instance, treatment of a 5-hydroxy-1,6-naphthyridine with a chlorinating agent can yield the corresponding 5-chloro derivative, which can then be further functionalized. epa.gov

The conversion of a hydroxyl group to a chloro group is a common transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) are often employed for this purpose. For example, a pyrimidothieno[2,3-b] mdpi.comorientjchem.orgnaphthyridine derivative has been converted to the corresponding chloro compound by refluxing in phosphorus oxychloride. researchgate.net

Once the 7-chloro-1,6-naphthyridin-2(1H)-one is obtained, the final step is the thionation of the carbonyl group at the 2-position. This is typically achieved using a thionating agent such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). orientjchem.orgmdpi.comorganic-chemistry.org The reaction with Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases. organic-chemistry.org The general mechanism involves the replacement of the carbonyl oxygen with a sulfur atom. mdpi.com

The following table summarizes the key transformations discussed:

| Transformation | Reagents/Conditions | Product Feature |

| Ring formation from pyridine | Diethyl malonate, NaOEt | 1,6-Naphthyridin-2(1H)-one core |

| One-pot thione synthesis | Benzylidene-cyanothioacetamide, cyclic ketone, piperidine | Direct formation of 1,6-Naphthyridine-2(1H)-thione |

| Chlorination | POCl₃ | Introduction of chlorine at position 7 |

| Thionation | Lawesson's reagent or P₄S₁₀ | Conversion of -one to -thione |

Derivatization and Functionalization Strategies of the 1,6-Naphthyridine-2(1H)-thione Core

The 1,6-naphthyridine-2(1H)-thione scaffold serves as a versatile platform for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. These modifications can be strategically employed to modulate the physicochemical and biological properties of the core structure. Key derivatization strategies focus on modifications at the N1 position, transformations involving the thione moiety, and variations in the substitution pattern across the carbocyclic and heterocyclic rings.

Modifications at the N1 Position

While specific literature on the N1-alkylation of this compound is not extensively documented, the general reactivity of related N-heterocyclic compounds, such as 1,6-naphthyridin-2(1H)-ones and indazoles, provides valuable insights into potential synthetic routes. For 1,6-naphthyridin-2(1H)-ones with a single bond between C3 and C4, a significant portion (51.86%) of described structures remain unsubstituted at the N1 position (R¹ = H). nih.govresearchgate.net Conversely, their counterparts with a C3-C4 double bond are typically substituted at this position (almost 64% of structures), with methyl and phenyl groups being the most common substituents. nih.govresearchgate.net

The N-alkylation of the 1,6-naphthyridine-2(1H)-thione core can be anticipated to proceed under standard alkylating conditions. The choice of base and solvent system is crucial for achieving regioselectivity, particularly in cases where the thione moiety can also undergo S-alkylation. The use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) has been shown to favor N-alkylation in other heterocyclic systems by generating the N-anion. beilstein-journals.org The reaction conditions can be tailored to introduce a wide variety of alkyl and aryl substituents at the N1 position, thereby influencing the molecule's steric and electronic properties.

Table 1: Common Substituents at the N1 Position of 1,6-Naphthyridin-2(1H)-ones

| Substituent | Frequency in C3-C4 Single Bond Structures | Frequency in C3-C4 Double Bond Structures |

| Hydrogen | High (51.86%) | Low |

| Methyl | Moderate | High |

| Phenyl | Moderate | High |

Transformations Involving the Thione Moiety (e.g., Alkylation, Oxidation)

The thione group at the C2 position is a key functional handle for further molecular elaboration. It readily undergoes S-alkylation and can be oxidized to various sulfur-containing functional groups.

S-Alkylation: The reaction of 1,6-naphthyridine-2(1H)-thiones with organyl chlorides leads to the formation of 2-alkylthio-3-cyanopyridines. researchgate.net This S-alkylation is a versatile method for introducing a range of substituents at the 2-position and serves as a crucial step in the synthesis of more complex heterocyclic systems, such as thieno[2,3-b]pyridines. researchgate.net

Oxidation: The thione moiety can be oxidized to form the corresponding sulfenic, sulfinic, and sulfonic acids. While direct oxidation of this compound is not specifically detailed in the available literature, general methods for the oxidation of thiols and heterocyclic thiones can be applied. Reagents such as hydrogen peroxide can oxidize thiols through a stepwise process to sulfenic, sulfinic, and ultimately sulfonic acids. mdpi.com The reaction conditions can be controlled to favor the desired oxidation state. For instance, the oxidation of protein thiols to their various oxidized forms is a well-studied process that provides a model for the potential oxidation pathways of the 1,6-naphthyridine-2(1H)-thione core.

Substitution Pattern Variations at C3, C4, C5, C6, C7, and C8

The substitution pattern on the 1,6-naphthyridine core significantly influences its properties. A review of 1,6-naphthyridin-2(1H)-ones provides a comprehensive analysis of the diversity of substituents at various positions. nih.govresearchgate.net

C5 and C7 Positions: For 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond, the C5 position is most commonly unsubstituted (R⁵ = H), accounting for nearly 79% of the structures. nih.gov Halogen and oxygen substituents are also found in significant proportions, at approximately 15% and 5%, respectively. nih.gov

C8 Position: In the case of 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond, a vast majority (92.65%) are unsubstituted at the C8 position (R⁸ = H). nih.gov Carbon substituents are present in about 7.03% of these compounds. nih.gov For structures with a C3-C4 double bond, the percentage of unsubstituted C8 positions decreases to 78.52%, while the presence of carbon substituents increases to 20.15%. nih.govresearchgate.net

Table 2: Common Substitution Patterns in 1,6-Naphthyridin-2(1H)-ones

| Position | Common Substituents (C3-C4 Single Bond) | Common Substituents (C3-C4 Double Bond) |

| C5 | H (79%), Halogen (15%), Oxygen (5%) | Data not specified |

| C8 | H (92.65%), Carbon (7.03%) | H (78.52%), Carbon (20.15%) |

Halogen Displacement Reactions in Naphthyridine Systems

The chlorine atom at the C7 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups at this position. While specific examples for the thione derivative are scarce, the reactivity of other chloro-substituted naphthyridines provides a good indication of the potential transformations. For instance, the chlorine atom in 2-chloro-1,8-naphthyridines can be displaced by various nucleophiles, including amines and azide (B81097) ions. nih.gov Similarly, the synthesis of benzo[h] nih.govnih.govnaphthyridin-2(1H)-ones has been achieved through a one-pot SNAr-intramolecular cyclization-Suzuki coupling reaction, highlighting the utility of halogenated naphthyridine precursors. nih.gov

Synthesis of Complex Fused Naphthyridine Architectures from 1,6-Naphthyridine Precursors

The 1,6-naphthyridine core serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These fused structures often exhibit interesting biological and photophysical properties. nih.gov

Thieno[2,3-b] nih.govnih.govnaphthyridines: A common strategy for the synthesis of thieno[2,3-b] nih.govnih.govnaphthyridines involves the S-alkylation of a 1,6-naphthyridine-2(1H)-thione with an α-halo ketone or ester, followed by an intramolecular cyclization. researchgate.net This approach provides a versatile route to a variety of substituted thieno[2,3-b] nih.govnih.govnaphthyridine derivatives.

Triazolo[4,3-a] nih.govnih.govnaphthyridines: The synthesis of triazolo[4,3-a] nih.govnih.govnaphthyridines can be envisioned to proceed from a 2-hydrazino-1,6-naphthyridine precursor. The hydrazino derivative can be prepared by the reaction of 2-chloro-1,6-naphthyridine (B1590049) with hydrazine. Subsequent cyclization of the hydrazino intermediate with a suitable one-carbon synthon, such as an orthoester or a carboxylic acid derivative, would lead to the formation of the fused triazole ring. This methodology is analogous to the synthesis of other fused triazolo-heterocycles.

Tetrazolo[1,5-a] nih.govnih.govnaphthyridines: The reaction of 2-chloro-1,6-naphthyridine with sodium azide is expected to yield the corresponding tetrazolo[1,5-a] nih.govnih.govnaphthyridine. This transformation proceeds through an initial nucleophilic displacement of the chloride by the azide ion, followed by an intramolecular cyclization of the resulting 2-azido-1,6-naphthyridine. This reaction is a well-established method for the synthesis of fused tetrazole systems from 2-halo-N-heterocycles.

Benzo[b] nih.govnih.govnaphthyridines and other Fused Systems: Acid-mediated intramolecular Friedel–Crafts reactions of 4-(arylamino)nicotinonitrile precursors provide a mild and effective route to fused polycyclic 1,6-naphthyridin-4-amine (B1269099) derivatives. nih.gov This methodology allows for the synthesis of a variety of tri-, tetra-, and pentacyclic systems. nih.gov

Table 3: Fused Naphthyridine Systems from 1,6-Naphthyridine Precursors

| Fused System | Precursor | Key Reaction |

| Thieno[2,3-b] nih.govnih.govnaphthyridine | 1,6-Naphthyridine-2(1H)-thione | S-alkylation followed by intramolecular cyclization |

| Triazolo[4,3-a] nih.govnih.govnaphthyridine | 2-Hydrazino-1,6-naphthyridine | Cyclization with a one-carbon synthon |

| Tetrazolo[1,5-a] nih.govnih.govnaphthyridine | 2-Chloro-1,6-naphthyridine | Reaction with sodium azide |

| Benzo[b] nih.govnih.govnaphthyridine | 4-(Arylamino)nicotinonitrile | Acid-mediated intramolecular Friedel–Crafts reaction |

Structural Modification and Structure Activity Relationship Sar Studies

Design Principles for Scaffold Exploration in Chemical Biology

The process of discovering new drug candidates often begins with the selection of a central molecular scaffold. nih.govmdpi.com The 1,6-naphthyridine (B1220473) motif has gained prominence as a core structure for building molecular complexity, a vital practice in medicinal chemistry for exploring chemical space. acs.org Naphthyridine-based scaffolds are considered a privileged family of ligands, extensively used to produce a wide array of well-defined metal complexes and bioactive molecules. researchgate.net

The core design principle involves using the 1,6-naphthyridine scaffold as a rigid platform upon which various functional groups can be strategically placed. This allows for the systematic modification of the molecule's steric, electronic, and hydrophobic properties. The ability to rapidly diversify the scaffold is key; for instance, the development of methods to create highly substituted 1,6-naphthyridines allows for the rapid exploration of different substitution patterns at each variable position. acs.org This approach facilitates the generation of compound libraries based on a common framework, significantly enhancing the probability of identifying lead compounds with desired biological activities. acs.org

Positional Effects of Substituents on Molecular Interactions

The specific placement and nature of substituents on the 1,6-naphthyridine ring system profoundly influence the molecule's interaction with biological targets. SAR studies dissect these effects to build a comprehensive understanding of molecular recognition.

The presence of a chlorine atom at the C7 position of the 1,6-naphthyridine ring is a critical structural feature. Halogens, particularly chlorine, can significantly alter a molecule's physicochemical properties. The chloro group is electron-withdrawing, which can lower the pKa of nearby nitrogen atoms, affecting their ability to participate in hydrogen bonding as either donors or acceptors. mdpi.comchemrxiv.org

In similar heterocyclic systems, the introduction of a chloro group has been shown to enhance binding selectivity and affinity for specific biological targets. mdpi.com This effect can be attributed to several factors:

Hydrophobic Interactions: Small lipophilic groups like chlorine can occupy hydrophobic pockets within a receptor's binding site, leading to enhanced binding affinity. chemrxiv.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the active site of a protein.

Modulation of Electronics: The electron-withdrawing nature of chlorine influences the electron distribution across the entire heterocyclic system, which can be crucial for key molecular interactions. mdpi.com

In the broader context of drug design, the 7-chloroquinoline (B30040) scaffold is a well-known privileged structure for anti-parasitic activity, highlighting the profound and often beneficial effect of a chlorine atom at this specific position in related bicyclic systems. chemrxiv.orgmdpi.com

Table 1: Impact of Chloro Substituent on Biological Activity in Heterocyclic Compounds

| Parent Compound Scaffold | Substituent at Position X | Substituent at Position 7 | Observed Biological Effect | Reference |

| 4-Oxo-1,8-naphthyridine | Phenyl | H | Moderate antibacterial activity | mdpi.com |

| 4-Oxo-1,8-naphthyridine | 4-Chlorophenyl | H | Enhanced activity against B. subtilis, S. aureus, E. coli | mdpi.com |

| Thiazolyl-2-Pyrazoline | 4-(p-Bromophenyl) | N/A | Inactive | mdpi.com |

| Thiazolyl-2-Pyrazoline | 4-(p-Chlorophenyl) | N/A | Displayed significant antibacterial and antifungal activity | mdpi.com |

The thione group (C=S) at the C2 position is a bioisostere of the more common carbonyl group (C=O) found in 1,6-naphthyridin-2(1H)-ones. nih.govmdpi.com While structurally similar, the thione functional group imparts distinct properties to the molecule. Thiones are highly reactive organosulfur compounds and are often used as synthetic intermediates. bohrium.com

Key characteristics and roles of the thione group include:

Hydrogen Bonding: The sulfur atom is a weaker hydrogen bond acceptor compared to oxygen but can still participate in crucial interactions within a binding site.

Metal Chelation: The "soft" nature of the sulfur atom makes it an effective ligand for binding to various metal ions, which can be relevant for metalloenzyme inhibition.

Pharmacokinetic Properties: The replacement of an oxygen atom with sulfur increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Diverse Biological Activities: Heterocyclic compounds containing a thione group, such as pyrimidine-thiones and triazole-thiones, have demonstrated a wide range of biological activities, including antiviral, antibacterial, and antifungal properties. bohrium.com

Modifications at other positions of the 1,6-naphthyridine scaffold are essential for fine-tuning the molecule's activity and selectivity. acs.orgresearchgate.net

N1 Position: Substitution at the N1 position directly impacts the pyridinone/pyridinethione ring. Analysis of related 1,6-naphthyridin-2(1H)-ones shows this position is frequently substituted with methyl or phenyl groups, suggesting these modifications are crucial for orienting the molecule within a binding pocket and establishing favorable interactions. mdpi.com

C3 and C4 Positions: The substitution pattern at C3 and C4 can vary significantly and is often linked to the specific biological target. mdpi.com Introducing substituents here can modulate the shape and electronic profile of the ligand, influencing its recognition by a receptor. For instance, in related 1,6-naphthyridine-2-one derivatives developed as FGFR4 inhibitors, specific substitutions at these positions were critical for achieving potent inhibition. nih.gov

C5 and C8 Positions: In the pyridine (B92270) portion of the scaffold, substitutions at C5 and C8 are less common but can still be important. mdpi.com An analysis of the 1,6-naphthyridin-2(1H)-one database shows that while the C5 position is often unsubstituted, the C8 position sees a notable percentage of carbon-based substituents, indicating its potential as a vector for exploring additional binding interactions. nih.govmdpi.com

Table 2: General Substitution Patterns in 1,6-Naphthyridin-2(1H)-ones

| Position | Common Substituents | Potential Influence on Molecular Recognition | Reference |

| N1 | H, Methyl, Phenyl | Orientation in binding site, steric interactions | mdpi.com |

| C3 | H, Various substituents | Modulating shape and electronic properties for target fit | mdpi.comnih.gov |

| C4 | H, CH₂, Various substituents | Fine-tuning ligand conformation | mdpi.com |

| C5 | H (most common), Oxygen, Halogen | Minor modifications to polarity and interactions | nih.govmdpi.com |

| C8 | H, Carbon-based groups | Exploring additional binding pockets, increasing affinity | nih.govmdpi.com |

Rational Design of Naphthyridine-Based Ligands

The rational design of new drug candidates involves leveraging structural information from both the ligand and its target to create molecules with improved properties. The naphthyridine scaffold serves as an excellent starting point for such endeavors due to its defined geometry and synthetic tractability. researchgate.netresearchgate.net

The concept of a "privileged structure" was introduced to describe molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme through judicious structural modifications. nih.govnih.gov These scaffolds are frequently found in the structures of existing drugs and natural products. nih.govmdpi.com

Naphthyridine isomers, including 1,6-naphthyridine, are considered privileged structures. mdpi.comresearchgate.netresearchgate.net Their inherent ability to bind to a variety of biological targets makes them valuable starting points for drug discovery programs. acs.orgnih.gov By using the 1,6-naphthyridine core, medicinal chemists can design libraries of compounds that target different protein families. For example, derivatives of this scaffold have been investigated as inhibitors of kinases, phosphodiesterases, and HIV integrase, demonstrating the versatility of the core structure. acs.orgnih.govnih.gov The application of this concept improves the productivity of drug discovery projects by focusing synthetic efforts on scaffolds with a higher probability of biological relevance. nih.gov

Isosteric Replacements within the Naphthyridine Scaffold

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modify a lead compound to enhance activity, selectivity, or pharmacokinetic properties while maintaining the essential structural features required for biological interaction. ufrj.br In the context of the 1,6-naphthyridine scaffold, researchers have investigated several such replacements to probe the structure-activity relationships (SAR).

One key area of exploration has been the modification of substituents attached to the core structure. For instance, in a series of 8-hydroxy naphthyridines, the bioisosteric replacement of a triazole group with an amide was found to have a limited effect on potency. nih.gov This switch, however, greatly simplified the synthesis of new analogs, facilitating a more rapid exploration of the naphthyridine SAR. nih.gov This demonstrates that isosteric replacements can be a valuable tool not only for modulating activity but also for improving synthetic accessibility.

Further studies on this scaffold highlighted the critical role of specific functional groups. The removal or methylation of the 8-hydroxyl group on the naphthyridine core led to a significant loss of antiparasitic activity, indicating its importance for the compound's biological function. nih.gov Similarly, modifications to the core ring structure itself, such as deleting the N-1 or N-6 nitrogen atoms, also resulted in a loss of activity or induced toxicity, reinforcing the structural integrity of the bicyclic naphthyridine system. nih.gov These findings underscore that even subtle changes, like the position of a nitrogen atom, can be critical for maintaining the desired biological profile.

The following table summarizes key isosteric replacements investigated within related naphthyridine scaffolds and their observed outcomes.

| Original Scaffold/Group | Isosteric Replacement | Observed Impact on Activity | Reference |

| Naphthyridine with Triazole | Naphthyridine with Amide | Limited effect on potency; simplified synthesis | nih.gov |

| 8-Hydroxy Naphthyridine | 8-Methoxy Naphthyridine (Methylation) | Loss of antiparasitic activity | nih.gov |

| 8-Hydroxy Naphthyridine | Des-hydroxy Naphthyridine (Removal) | Loss of antiparasitic activity | nih.gov |

| 1,6-Naphthyridine | Quinoline (N-1 deletion) | Loss of antiparasitic activity | nih.gov |

Combinatorial Synthesis and Library Design for SAR Exploration

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of compounds, or a "library," to efficiently explore the structure-activity relationships of a particular scaffold. nih.gov For the 1,6-naphthyridine core, multi-component reactions have proven to be a particularly effective strategy for library generation.

One such approach involves a three-component reaction between an aromatic aldehyde, an amine, and a piperidine (B6355638) derivative (tert-butyl 2,4-dioxopiperidine-1-carboxylate) to produce fused tetracyclic heterocycles containing the 1,6-naphthyridine motif. acs.org This method is highly versatile, as it accommodates a wide range of functional groups on the aromatic aldehydes, including both electron-donating and electron-withdrawing substituents at various positions. acs.org Furthermore, a variety of amines can be employed, leading to a diverse library of final compounds. acs.org This strategy allows for systematic variation at multiple points of the molecule, which is crucial for a comprehensive SAR exploration.

Another library synthesis effort utilized 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds. nih.gov On this core structure, a 101-membered library was constructed by applying common synthetic reactions such as urea, amide, and sulfonamide formations. nih.gov This approach demonstrates how a central scaffold can be decorated with a diverse set of chemical functionalities to probe its interaction with biological targets.

The design of these libraries is centered on creating structural diversity to maximize the chances of identifying compounds with improved properties. By systematically altering the building blocks in a combinatorial fashion, researchers can efficiently map the chemical space around the 1,6-naphthyridine core.

The table below outlines the components used in a combinatorial approach to generate a library of 1,6-naphthyridine derivatives. acs.org

| Component Type | Examples of Building Blocks Used | Purpose in Library Design | Reference |

| Amines | 1H-indazol-5-amine, 1H-indazol-6-amine, 1H-indol-5-amine, 1H-benzo[d]imidazol-5-amine | To introduce diverse heterocyclic systems fused to the core scaffold. | acs.org |

| Aldehydes | Aromatic aldehydes with various electron-donating and electron-withdrawing groups (e.g., halides, alkoxyl groups) | To probe the effect of electronic and steric variations at a key position. | acs.org |

| Piperidine Derivative | tert-butyl 2,4-dioxopiperidine-1-carboxylate | To form the core pyridone ring of the final naphthyridine structure. | acs.org |

Pharmacological Research and Molecular Mechanistic Investigations of 7 Chloro 1,6 Naphthyridine 2 1h Thione and Analogues

Investigation of Molecular Targets and Pathways

The therapeutic potential of a chemical compound is intrinsically linked to its interaction with specific biological molecules. For 7-Chloro-1,6-naphthyridine-2(1H)-thione and its analogues, research has focused on elucidating their molecular targets and the signaling pathways they modulate. These investigations have primarily centered on their ability to act as enzyme modulators, a key strategy in modern drug discovery for influencing pathological processes at a molecular level.

Enzyme Modulatory Activities

The 1,6-naphthyridine (B1220473) scaffold has proven to be a versatile template for designing inhibitors of various enzymes that are critical in disease progression. By modifying substituents at different positions on this core structure, researchers have been able to achieve potent and selective inhibition of several key enzyme targets.

DNA Topoisomerase I (Top1) is a vital nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. nih.gov Inhibiting this process leads to the accumulation of DNA strand breaks, ultimately triggering cell death, which makes Top1 an attractive target for anticancer agents. mdpi.com

Analogues of this compound, specifically dibenzo[c,h] nih.govmdpi.comnaphthyridines, have been developed as potent Top1 inhibitors. nih.gov These compounds are designed to mimic the action of other established Top1 inhibitors by stabilizing the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to cytotoxic lesions. The mechanism involves the planar dibenzonaphthyridine ring system intercalating into the DNA at the site of the enzyme-mediated cleavage.

Structure-activity relationship (SAR) studies on 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones have revealed that substituents at the 5-position significantly influence their Top1-targeting activity. Potent activity is observed when this position is substituted with groups like 2-(N,N-dimethylamino)ethyl or a 2-(pyrrolidin-1-yl)ethyl. nih.gov In contrast, the addition of a beta-methyl or a beta-hydroxymethyl group to the 2-(N,N-dimethylamino)ethyl substituent results in a significant loss of Top1-targeting activity. nih.gov These findings highlight the specific structural requirements for effective interaction with the Top1-DNA complex.

| Compound Class | Specific Analogue | Key Structural Feature | Target | Activity Noted |

| 5H-Dibenzo[c,h]1,6-naphthyridin-6-one | Analogue 3a | 5-[2-(N,N-dimethylamino)ethyl] substituent | Topoisomerase I | Potent TOP1-targeting activity |

| 5H-Dibenzo[c,h]1,6-naphthyridin-6-one | Analogue 3c | 5-[2-(pyrrolidin-1-yl)ethyl] substituent | Topoisomerase I | Potent TOP1-targeting activity |

| 5H-Dibenzo[c,h]1,6-naphthyridin-6-one | Analogue 3b | Beta-methyl group added to the side chain of 3a | Topoisomerase I | Loss of significant TOP1-targeting activity |

| 5,6-dihydrodibenzo[c,h]naphthyridine | Analogue 4a | Reduction of the 6-one to a dihydro form | Topoisomerase I | Approximately 2/3 the potency of 3a |

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various hematopoietic cells, including B-cells, mast cells, and macrophages. It is a key mediator of immunoreceptor signaling, and its dysregulation is implicated in inflammatory diseases and certain cancers.

Research has identified novel 1,6-naphthyridine derivatives as potent inhibitors of SYK. Specifically, a series of 7-(1-alkylpyrazol-4-yl)-N-[(4-fluoro-4-piperidyl)methyl]-1,6-naphthyridin-5-amines has been claimed in patents as SYK kinase inhibitors. nih.gov These compounds are being investigated for their therapeutic potential in treating allergic and inflammatory conditions. The development of such inhibitors represents a targeted approach to modulating the immune response by interfering with the SYK signaling cascade.

| Compound Class | General Structure | Target | Therapeutic Indication |

| 1,6-Naphthyridine Analogue | 7-(1-alkylpyrazol-4-yl)-N-[(4-fluoro-4-piperidyl)methyl]-1,6-naphthyridin-5-amine | Spleen Tyrosine Kinase (SYK) | Allergic and inflammatory diseases, cancer |

HIV-1 integrase (IN) is one of the three essential enzymes for viral replication, responsible for inserting the viral DNA into the host cell's genome. This integration is a critical step in the viral life cycle, making IN a prime target for antiretroviral therapy. The enzyme catalyzes a two-step process: 3'-processing followed by strand transfer. nih.gov

A significant breakthrough in this area involved the development of 8-hydroxy- nih.govmdpi.comnaphthyridine-7-carboxamides as highly potent HIV-1 IN inhibitors. nih.govnih.gov One of the most prominent examples from this class is the compound L-870,810, developed by Merck Laboratories. nih.gov This analogue demonstrated potent inhibition of the strand transfer (ST) activity of the integrase enzyme, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. nih.gov The core naphthyridine scaffold is crucial for chelating divalent metal ions (typically Mg2+) in the enzyme's active site, which is essential for its catalytic function.

| Compound | Class | Target | Activity | Value |

| L-870,810 | 8-hydroxy- nih.govmdpi.comnaphthyridine-7-carboxamide | HIV-1 Integrase | Strand Transfer Inhibition (IC50) | 8 nM |

| L-870,810 | 8-hydroxy- nih.govmdpi.comnaphthyridine-7-carboxamide | HIV-1 Replication | Antiviral Activity (EC95) | 15 nM |

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in immune and inflammatory cells lead to a reduction in the inflammatory response. Consequently, PDE4 inhibitors are pursued as treatments for inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma. nih.gov

While the specific subject compound is a 1,6-naphthyridine, research into related isomers has demonstrated the utility of the naphthyridine scaffold for PDE4 inhibition. For instance, the 1,7-naphthyridine (B1217170) derivative NVP-ABE171 was found to be a potent and selective inhibitor of the PDE4D isoform, which is involved in cognitive processes and inflammation. nih.gov This compound exhibited an IC50 value of 1.5 nM, indicating high-affinity binding and potent enzyme inhibition. This research highlights the potential of the broader naphthyridine chemical space in the development of effective anti-inflammatory agents targeting the PDE4 enzyme family. nih.gov

| Compound | Class | Target | Activity | Value |

| NVP-ABE171 | 6,8-disubstituted 1,7-naphthyridine | PDE4D | Enzyme Inhibition (IC50) | 1.5 nM |

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family. Its activation triggers downstream signaling pathways that control cell proliferation, differentiation, and survival. Aberrant EGFR signaling due to mutations or overexpression is a hallmark of many cancers, making it a well-established target for oncology drug development.

The 1,6-naphthyridin-2(1H)-one core structure is recognized as a valuable scaffold for developing tyrosine kinase inhibitors. mdpi.com Research has led to the discovery of 1,6-naphthyridine-2-one derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase structurally related to EGFR. nih.govnih.gov For example, compound 19g from one such study demonstrated a substantial cytotoxic effect against colorectal cancer cell lines and induced significant tumor inhibition in xenograft models. nih.gov

Furthermore, studies on isomeric naphthyridines have directly confirmed activity against EGFR. A series of 6-substituted-4-anilino nih.govnih.gov and nih.govnih.gov naphthyridine-3-carbonitriles were synthesized and shown to have EGFR kinase inhibitory activity, with the 1,7-naphthyridine core retaining high potency. nih.gov This collective body of research underscores the adaptability of the naphthyridine framework for designing inhibitors that can target the ATP-binding site of various protein kinases, including EGFR and its relatives.

| Compound Class | Specific Analogue | Target | Activity Noted |

| 1,6-Naphthyridine-2-one derivative | Compound 19g | FGFR4 (a related tyrosine kinase) | Excellent kinase selectivity and substantial cytotoxic effect |

| 4-Anilino nih.govnih.govnaphthyridine-3-carbonitrile | N/A | EGFR | High potency as EGFR kinase inhibitors |

| 4-Anilino nih.govnih.govnaphthyridine-3-carbonitrile | N/A | EGFR | Significantly less active than 1,7-naphthyridine analogues |

Research on this compound Remains Undisclosed in Publicly Available Literature

Despite a thorough search of scientific databases and scholarly articles, detailed pharmacological and molecular research findings for the specific chemical compound this compound are not available in the public domain.

Extensive searches were conducted to gather information on the interaction of this compound and its analogues with various biological targets, as well as its cellular and subcellular mechanisms. The investigation focused on key areas of pharmacological interest, including its potential development as a Cannabinoid Receptor (CB2) ligand, its activity as an adenosine receptor agonist, its role in adrenoceptor and integrin antagonism, and its interference with nucleic acid synthesis and replication.

However, the search results did not yield any specific studies or data pertaining to the "thione" variant of this naphthyridine scaffold. The available body of research predominantly focuses on the oxygen-containing analogue, 7-Chloro-1,6-naphthyridin-2(1H)-one. This related compound has been investigated for its potential as a scaffold in the development of various biologically active agents, including ligands for the CB2 receptor.

The absence of published research on this compound prevents a detailed analysis of its pharmacological profile and molecular mechanisms of action as requested. Therefore, the subsequent sections of this article, which were intended to detail its receptor interaction studies and its effects on cellular processes, cannot be populated with scientifically validated information at this time.

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential therapeutic properties and biological activities of this compound. Until such data becomes available, a comprehensive and accurate discussion of its pharmacological significance remains elusive.

Modulation of Cell Proliferation and Cell Cycle Progression

Naphthyridine derivatives have been identified as potent agents in the modulation of cell proliferation and the cell cycle, exhibiting significant cytotoxic activities against various cancer cell lines. nih.govsemanticscholar.org The core mechanism often involves the induction of cell cycle arrest and apoptosis, thereby inhibiting the uncontrolled growth of tumor cells.

Research on various naphthyridine analogues has demonstrated their ability to interfere with different phases of the cell cycle. For instance, certain 2'-oxygenated chalcone (B49325) derivatives, which share structural similarities with functionalized naphthyridines, have been shown to cause a reduction in the percentage of cells in the S phase, coupled with an increase in the G2/M phase in Jurkat cell lines. nih.gov In U937 cell lines, other analogues prompted an increase in the G0/G1 phase and a decrease in the S phase, or a decrease in the S phase and an increase in the G2/M phase. nih.gov This suggests that different substitutions on the core scaffold can lead to varied cell cycle modulation effects.

The cytotoxic effects of these compounds are often dose-dependent, with IC50 values in the micromolar range against cell lines such as Jurkat and U937. nih.gov The ability of these compounds to also inhibit the proliferation of normal cells, such as PHA-stimulated peripheral blood mononuclear cells, albeit at higher concentrations, highlights the need for developing derivatives with greater tumor cell selectivity. nih.gov The investigation into the precise molecular targets within the cell cycle machinery, such as cyclin-dependent kinases (CDKs) or checkpoint proteins, remains an active area of research for elucidating the complete mechanistic picture of how this compound and its analogues exert their antiproliferative effects.

Table 1: Effects of Naphthyridine Analogues on Cell Cycle Phase Distribution

| Cell Line | Compound Analogue | Effect on Cell Cycle Phases | Reference |

| Jurkat | 2'-oxygenated chalcone derivative 7 & 9 | Reduction in S phase, increase in G2/M phase | nih.gov |

| U937 | 2'-oxygenated chalcone derivative 3 | Increase in G0/G1 phase, reduction in S phase | nih.gov |

| U937 | 2'-oxygenated chalcone derivative 1, 9, & 10 | Decrease in S phase, increase in G2/M phase | nih.gov |

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of naphthyridine derivatives are a significant aspect of their therapeutic potential. semanticscholar.org The molecular mechanisms underlying this activity are often centered on the inhibition of pro-inflammatory signaling pathways and the downregulation of inflammatory mediators.

A key mechanism of action is the suppression of pro-inflammatory cytokines. For example, a 1,8-naphthyridine-3-carboxamide derivative, C-34, has been shown to potently inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine splenocytes and THP-1 cells. nih.govmdpi.com This inhibition of crucial inflammatory messengers can significantly dampen the inflammatory response.

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are central to the inflammatory process, and their inhibition can lead to a broad-spectrum anti-inflammatory effect. Furthermore, some compounds have been observed to activate the heme oxygenase-1 (HO-1) signaling pathway, which has cytoprotective and anti-inflammatory functions. nih.gov By targeting these fundamental inflammatory cascades, this compound and its analogues can exert a powerful anti-inflammatory effect.

Table 2: Anti-inflammatory Mechanisms of Naphthyridine Derivatives

| Derivative Type | Key Mechanism | Affected Mediators/Pathways | Reference |

| 1,8-Naphthyridine-3-carboxamide | Inhibition of pro-inflammatory cytokine secretion | TNF-α, IL-1β, IL-6 | nih.gov |

| General Naphthyridines | Modulation of inflammatory signaling pathways | NF-κB, MAPK | nih.gov |

| General Naphthyridines | Activation of protective signaling pathways | Heme oxygenase-1 (HO-1) | nih.gov |

Investigations into Antimicrobial Mechanisms (e.g., against bacteria, fungi)

Naphthyridine derivatives have a well-established history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. nih.gov Their mechanisms of action are diverse and target essential cellular processes in both bacteria and fungi.

A primary antibacterial mechanism for many naphthyridine compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting their function, these compounds effectively halt bacterial proliferation. This mechanism is shared by the quinolone class of antibiotics, to which naphthyridines are structurally related. The synergistic effect observed when 1,8-naphthyridine (B1210474) derivatives are combined with fluoroquinolones further supports a similar mechanism of action targeting bacterial topoisomerases. mdpi.com

In the context of antifungal activity, a potential mechanism of action involves the disruption of the fungal cell membrane. It is proposed that some derivatives may bind to ergosterol, a key component of the fungal plasma membrane. scielo.br This interaction can lead to increased membrane permeability and ultimately, cell death. Another plausible antifungal mechanism is the inhibition of essential enzymes, such as thymidylate synthase, which would interfere with DNA synthesis. scielo.br

Antioxidant Mechanisms

The role of oxidative stress in various pathological conditions has led to the investigation of the antioxidant potential of numerous compounds, including naphthyridine derivatives. The antioxidant mechanisms of these compounds can be multifaceted, involving both direct radical scavenging and the modulation of endogenous antioxidant enzyme systems.

While direct radical scavenging is a common antioxidant mechanism, a more indirect but potent approach is the upregulation of cytoprotective and antioxidant enzymes. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Activation of Nrf2 leads to the enhanced expression of a suite of antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) reductase (GSR). researchgate.net Although direct evidence for this compound is still emerging, the potential for naphthyridine scaffolds to modulate these pathways is an active area of research. By bolstering the cell's own defense mechanisms against oxidative stress, these compounds can offer a sustained protective effect.

Metal Chelation-Mediated Biological Processes

The ability of a molecule to chelate metal ions can significantly influence its biological activity. Metal ions play crucial roles in numerous physiological and pathological processes, and their chelation can be a viable therapeutic strategy. The nitrogen atoms within the naphthyridine ring system, along with the thione group in this compound, provide potential sites for metal ion coordination.

While specific studies on the metal chelation properties of this compound are not extensively documented, the general principle of metal chelation by heterocyclic compounds is well-established. By sequestering metal ions that can participate in detrimental redox reactions, such as the Fenton reaction which generates highly reactive hydroxyl radicals, these compounds can exert an antioxidant effect. Furthermore, many enzymes, including those involved in microbial growth and tumor progression, are metalloenzymes. The chelation of the essential metal cofactor can lead to the inhibition of these enzymes, contributing to the antimicrobial and anticancer activities of the compound.

Comparative Analysis of Structure-Mechanism Relationships across Naphthyridine Isomers and Derivatives

The isomeric form of the naphthyridine core has a profound impact on its biological profile. For instance, 1,8-naphthyridines have been extensively studied for their antibacterial and anticancer properties, often linked to topoisomerase inhibition. nih.govnih.govacs.org In contrast, 1,6-naphthyridin-2(1H)-ones with a double bond at the C3-C4 position are frequently associated with antitumor activity, while those with a single bond at this position are more commonly linked to cardiovascular effects. nih.gov

Substituents at various positions of the naphthyridine ring play a crucial role in determining the potency and selectivity of the biological activity. For example, in a series of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, a 2-thiazolyl group at the N-1 position and aminopyrrolidine derivatives at the C-7 position were found to be optimal for antitumor activity. acs.org Similarly, for cytotoxic activity against certain cancer cell lines, methyl substitution at the C-6 or C-7 positions was more effective than at the C-5 position. kjpp.net The presence of a chloro group at the 7-position, as in the title compound, is a common feature in many biologically active naphthyridines and is known to influence the electronic properties of the molecule, which can in turn affect its interaction with biological targets.

The thione group at the 2-position in this compound introduces a unique functional group that can significantly alter its biological properties compared to its oxygen analogue (7-Chloro-1,6-naphthyridin-2(1H)-one). The sulfur atom can act as a better metal chelator and may also influence the compound's metabolic stability and pharmacokinetic profile. Understanding these subtle yet significant structural nuances is critical for the rational design of novel and more effective naphthyridine-based therapeutic agents.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like 7-Chloro-1,6-naphthyridine-2(1H)-thione might bind to a specific protein target.

Binding Affinity Predictions

While specific binding affinity data for this compound from molecular docking studies is not extensively available in the public domain, the broader class of naphthyridinones has been investigated as inhibitors of various kinases and other enzymes. For instance, related 1,6-naphthyridine (B1220473) derivatives have been docked into the ATP-binding site of kinases, with predicted binding affinities often correlated with their experimentally determined inhibitory concentrations (IC50 values). These studies typically reveal that the naphthyridine core can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models

For the naphthyridine class of compounds, QSAR models have been developed to predict their biological activities, such as anticancer or antiviral effects. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). While a specific QSAR model solely for this compound is not documented, it could be included in a larger dataset of naphthyridine derivatives to develop a predictive model. Such a model would be invaluable for predicting the activity of novel, unsynthesized analogs.

Identification of Key Pharmacophoric Features

Through QSAR studies, it is possible to identify the key structural features, or pharmacophores, that are essential for the biological activity of a series of compounds. For the naphthyridine scaffold, these studies often highlight the importance of specific substitution patterns. For example, a substituent at the 7-position, such as the chloro group in this compound, might be identified as a critical feature for activity. The model could also reveal the optimal physicochemical properties for substituents at various positions on the naphthyridine ring.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening.

For this compound, a pharmacophore model could be generated based on its predicted binding mode from molecular docking studies. This model would likely include features such as a hydrogen bond acceptor (the nitrogen atoms in the naphthyridine ring), a hydrogen bond donor (the N-H group), and a hydrophobic or halogen bond feature (the chloro-substituted ring). Such a pharmacophore model would be a powerful tool for identifying novel compounds with the potential for similar biological activity, thereby accelerating the discovery of new drug candidates.

Absence of Publicly Available Research Data Precludes Article Generation

A thorough and exhaustive search of publicly accessible scientific databases and literature has revealed a significant lack of specific computational and theoretical research focused solely on the chemical compound This compound .

While computational studies on the analogous ketone, 7-chloro-1,6-naphthyridin-2(1H)-one, and other naphthyridine derivatives are present in the scientific literature, the user's strict requirement to focus exclusively on "this compound" prevents the inclusion of data from these related but distinct compounds.

Therefore, due to the absence of the necessary foundational research data, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's specified outline and content requirements. The creation of the requested tables and detailed research findings is contingent upon the existence of such primary research, which appears to be unavailable in the public domain at this time.

Advanced Research Perspectives and Methodological Innovations

Development of Sustainable and Scalable Synthetic Methodologies for Naphthyridine Thiones

The synthesis of naphthyridine derivatives is increasingly guided by the principles of green chemistry, aiming to create processes that are not only efficient but also environmentally benign and scalable. rsc.orgnih.gov Traditional synthetic routes often involve harsh conditions, hazardous reagents, and multi-step procedures that can be difficult to scale up. nih.gov Modern approaches seek to overcome these limitations.

Key developments in sustainable synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for naphthyridine derivatives. derpharmachemica.comresearchgate.net Microwave heating provides rapid and uniform energy distribution, often leading to cleaner reactions with fewer byproducts. researchgate.net

Use of greener solvents: Researchers are exploring the use of water or ethanol (B145695) as reaction media, which are more environmentally friendly than conventional organic solvents. rsc.orgrsc.org The Friedländer reaction, a classical method for synthesizing naphthyridines, has been successfully adapted to be performed in water. rsc.orgnih.gov

Catalyst-free reactions: The development of catalyst-free, multi-component domino reactions represents a significant step towards sustainability. rsc.org These reactions often proceed with high atom economy, minimizing waste.

Mechanochemical techniques: Solventless methods, such as ball-milling, are being investigated for the synthesis of N-heterocyclic thiones, offering a greener alternative that can lead to nearly quantitative yields. rsc.org

These methodologies are pivotal for the future production of 7-Chloro-1,6-naphthyridine-2(1H)-thione and related compounds, ensuring that their synthesis is both economically viable and environmentally responsible.

Application of Automation and High-Throughput Techniques in Synthesis and Screening

The discovery and optimization of novel therapeutic agents are being accelerated by automation and high-throughput screening (HTS). ewadirect.com For naphthyridine thiones, these technologies enable the rapid synthesis of large libraries of derivatives and their subsequent evaluation for biological activity. researchgate.net

Automated synthesis platforms can be programmed to perform multi-step reactions, allowing for the creation of diverse compound libraries with minimal manual intervention. researchgate.netyoutube.com This is particularly useful for exploring the structure-activity relationships (SAR) of the this compound scaffold by systematically modifying its substituents.

Once synthesized, these compound libraries are subjected to HTS, where they are tested against a variety of biological targets. rsc.org HTS assays, often conducted in microplate formats, can rapidly identify "hits"—compounds that exhibit a desired biological effect. nih.gov These hits can then be further investigated and optimized to become lead compounds. The integration of these techniques significantly shortens the timeline for drug discovery and development. ewadirect.com

Advanced Spectroscopic and Analytical Characterization Techniques for Novel Naphthyridine Thiones and Derivatives (e.g., NMR, IR, MS)

The unambiguous identification and characterization of novel naphthyridine thiones are crucial for understanding their chemical properties and biological activity. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of newly synthesized compounds. nih.govchemicalbook.comnih.gov These techniques provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the desired structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, this technique would be essential for confirming the presence of the thione (C=S) group and other characteristic bonds. researchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound, confirming its identity. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.

These techniques, often used in combination, provide a comprehensive characterization of novel naphthyridine thiones, ensuring their purity and structural integrity before they are advanced to biological testing.

Interactive Data Table: Spectroscopic Data for Naphthyridine Derivatives

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spec (m/z) | Reference |

| Substituted 1,8-naphthyridine-thiazole | 3.39-9.04 | 20-165 | 381 [M+H]⁺ | researchgate.net |

| 2-phenyl-7-methyl-1,8-naphthyridine derivative | 5.79-8.56 | 22.15-186.93 | 372 [M]⁺ | researchgate.net |

| 1-ethyl-7-methyl-1,8-naphthyridine-4(1H)-one derivative | Not specified | Not specified | Not specified | nih.gov |

| 1,8-naphthyridine-3-carbonitrile derivative | Not specified | Not specified | Not specified | nih.gov |

Integration of Cheminformatics, Artificial Intelligence, and Machine Learning in Naphthyridine Research and Design

The fields of cheminformatics, artificial intelligence (AI), and machine learning (ML) are revolutionizing drug discovery by enabling the design of molecules with desired properties and predicting their biological activities. nih.govresearchgate.net These computational approaches are particularly valuable in the early stages of research on compounds like this compound.

Virtual Screening: ML-based virtual screening can rapidly screen vast compound libraries to identify molecules that are likely to be active against a specific biological target. ewadirect.comnih.gov This reduces the time and cost associated with experimental screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net These models can be used to predict the activity of novel naphthyridine derivatives and guide the design of more potent compounds.

De Novo Drug Design: AI algorithms can be used to design entirely new molecules with optimized properties. iscientific.org This approach has the potential to generate novel naphthyridine thione derivatives with improved efficacy and safety profiles.

Synthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes for target molecules, including complex heterocyclic systems like naphthyridines. nih.gov

The integration of these computational tools is transforming drug discovery from a process of trial and error to a more rational and data-driven endeavor. nih.gov

Exploration of Novel Biological Targets and Therapeutic Research Areas for Naphthyridine Derivatives

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. researchgate.net This versatility has led to the exploration of naphthyridine derivatives in numerous therapeutic areas. mdpi.commdpi.comnih.gov

While the specific biological targets of this compound are still under investigation, research on related naphthyridine derivatives has revealed a broad spectrum of activities, including:

Anticancer: Naphthyridine derivatives have shown promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. researchgate.nettandfonline.com Some have been investigated as inhibitors of Son of Sevenless 1 (SOS1), a key protein in cancer signaling pathways. nih.gov

Antimicrobial: The 1,8-naphthyridine (B1210474) core is found in several antibacterial drugs, such as nalidixic acid. mdpi.com Research continues to explore new derivatives with activity against drug-resistant bacteria and other microbes. tandfonline.comrsc.org

Neurological Disorders: Naphthyridine derivatives have been investigated for their potential in treating neurological conditions, including Parkinson's disease and Alzheimer's disease. nih.govresearchgate.netnih.gov

The diverse biological activities of naphthyridines suggest that this compound and its analogs may have potential applications in a wide range of therapeutic areas, warranting further investigation into their mechanisms of action and biological targets.

Development of Naphthyridine Thiones as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in living systems. mskcc.orgnih.gov The unique properties of naphthyridine thiones, such as their potential for fluorescence and their ability to bind to various biological targets, make them attractive candidates for development as chemical probes. researchgate.netolemiss.edu

Naphthyridine derivatives have already been developed as fluorescent probes for imaging nucleic acids in mitochondria. researchgate.net By modifying the this compound scaffold with appropriate functional groups, it may be possible to create probes that can:

Visualize specific proteins or cellular structures: By attaching a fluorescent tag, the probe can be used to track the location and movement of its target within a cell.

Modulate the activity of a target protein: The probe can be designed to either inhibit or activate its target, allowing researchers to study the consequences of this modulation. nih.gov

Identify new drug targets: Probes can be used in chemical proteomics experiments to identify the proteins that a particular compound interacts with, potentially revealing new therapeutic targets.

The development of chemical probes based on the this compound scaffold could provide valuable tools for basic research and drug discovery. mskcc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.